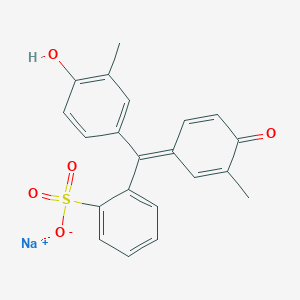

Cresol Red sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H17NaO5S |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

sodium;2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-16-; |

InChI Key |

GBXGEGUVARLBPB-PLMZOXRSSA-M |

Isomeric SMILES |

CC1=C/C(=C(/C2=CC(=C(C=C2)O)C)\C3=CC=CC=C3S(=O)(=O)[O-])/C=CC1=O.[Na+] |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |

Origin of Product |

United States |

Historical Trajectories of Ph Indicator Development

The journey to precise pH measurement began with rudimentary methods, relying on sensory observations and natural indicators. Early chemists utilized substances derived from plants, such as litmus (B1172312) from lichens, which exhibited distinct color changes in the presence of acids and bases. solubilityofthings.com While these natural indicators provided a foundational method for gauging acidity, they lacked the precision required for rigorous scientific inquiry. solubilityofthings.com

The late 19th century marked a significant advancement with the development of synthetic indicators like phenolphthalein (B1677637) and bromothymol blue. solubilityofthings.comboquinstrument.com These compounds offered more reliable and varied color responses across the pH spectrum, enhancing the ability of researchers to differentiate between varying levels of acidity. solubilityofthings.com

A revolutionary leap occurred in 1909 when Danish chemist Søren Peder Lauritz Sørensen introduced the concept of pH as a standardized measure of hydrogen ion concentration. watertestsystems.com.ausciencehistory.org Working at the Carlsberg Laboratory, Sørensen's work on the effect of ion concentration on proteins led him to develop the pH scale, a logarithmic scale from 0 to 14, to express acidity. sciencehistory.org This development laid the groundwork for quantitative chemical analysis. solubilityofthings.com The 1930s saw another major innovation with the invention of the first practical pH meter by Arnold Orville Beckman, which utilized electrometric principles for even more accurate measurements. boquinstrument.com The development of pH indicator papers also began in the 1930s, becoming more widespread by the 1950s and undergoing significant improvements in the 1960s with the advent of new synthetic dyes. watertestsystems.com.au

Contemporary Significance in Chemical and Biological Research Methodologies

Cresol Red sodium salt is a prominent synthetic indicator that embodies the progress made in pH measurement. It is widely recognized for its distinct color transitions, making it a valuable tool in modern laboratories. chemimpex.com This sulfonephthalein derivative changes color from red to yellow in acidic conditions (pH 0.2-1.8) and from yellow to reddish-purple in alkaline conditions (pH 7.2-8.8). abcam.comscbt.com This dual-range capability allows for its application in a variety of experimental contexts.

In molecular biology, this compound is frequently used as a tracking dye in DNA, RNA, and protein electrophoresis. gspchem.com A significant advantage is that it does not inhibit Taq polymerase to the same extent as other common loading dyes, making it a suitable component of polymerase chain reaction (PCR) reagent systems. abcam.comspectrumchemical.com Its high water solubility and stability further enhance its utility in aqueous solutions. chemimpex.comchemimpex.com

Overview of Research Domains Utilizing Cresol Red Sodium Salt

Spectroscopic Elucidation of Protonation Equilibria

The acid-base behavior of Cresol Red is characterized by two distinct protonation equilibria. In highly acidic solutions (pH 0.2-1.8), the fully protonated species (H₂CR) is present, which is red. As the pH increases, it loses a proton to form the mono-protonated species (HCR⁻), which is yellow. A second proton is lost in the basic pH range of 7.2 to 8.8, forming the deprotonated species (CR²⁻), which exhibits a reddish-purple color. abcam.comthermofisher.com

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary tool for studying the acid-base interactions of Cresol Red. The different protonated forms of the molecule exhibit unique absorption spectra. The fully protonated form (H₂CR) has a theoretical maximum absorption (λmax) at approximately 518 nm. researchgate.netnih.gov The monoprotonated species (HCR⁻) absorbs maximally at around 433-434 nm, while the deprotonated species (CR²⁻) has its λmax at approximately 573 nm. researchgate.netnih.govresearchgate.net

The transition between these forms can be monitored by recording UV-Vis spectra at various pH values. For instance, in an alkaline medium, the loss of a proton leads to an extended conjugation in the molecular structure, causing a shift in light absorption to a longer wavelength in the yellow-red range (around 573 nm). researchgate.net

Table 1: Experimentally Determined Maximum Absorption Wavelengths (λmax) of Cresol Red Species

| Species | pH Range | Color | λmax (nm) |

|---|---|---|---|

| H₂CR | 0.2 - 1.8 | Red | ~518 researchgate.netnih.gov |

| HCR⁻ | Intermediate | Yellow | 433 - 434 researchgate.netnih.govresearchgate.net |

| CR²⁻ | 7.2 - 8.8 | Red/Purple | 573 researchgate.netnih.govresearchgate.net |

In complex systems where multiple colored species coexist, deconvoluting the overlapping absorption spectra to determine the abundance of each species can be challenging. Multivariate Curve Resolution (MCR), particularly the Alternating Least Squares (MCR-ALS) method, is a powerful chemometric technique used for this purpose. acs.orgnih.gov MCR-ALS can mathematically separate the spectral data from a mixture into the pure contributions of each chemical component and their corresponding concentration profiles. researchgate.net

This method has been successfully applied to study the protonation of Cresol Red, especially in complex environments like frozen solutions. acs.orgnih.gov By analyzing the UV/Vis absorption spectra measured at different conditions, MCR-ALS helps to determine the number of contributing chemical species and their relative abundances, even when their individual spectra are not perfectly known. acs.orgnih.govbrjac.com.br

During a chemical reaction or a change in equilibrium, such as the protonation of Cresol Red, an isosbestic point may be observed in the absorption spectra. An isosbestic point is a specific wavelength at which the total absorbance of the sample remains constant, regardless of the relative concentrations of the species in equilibrium. wikipedia.org The presence of a sharp isosbestic point is often indicative of a clean conversion between two species with a stoichiometric relationship.

For the equilibrium between the HCR⁻ and CR²⁻ forms of Cresol Red, an isosbestic point is observed at approximately 483 nm. researchgate.netnih.govresearchgate.net The wavelength of this isosbestic point can exhibit a slight dependence on temperature. nih.gov The analysis of isosbestic points provides a useful check for the consistency of the total concentration of the indicator during an experiment. acs.org

Table 2: Isosbestic Point for Cresol Red Equilibrium

| Equilibrium | Isosbestic Point (nm) |

|---|---|

| HCR⁻ ⇌ CR²⁻ + H⁺ | ~483 researchgate.netnih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and can be used to study the structural changes that Cresol Red undergoes upon protonation and in response to environmental stress, such as changes in temperature. acs.orgnih.gov ¹H NMR spectra are sensitive to the chemical environment of the protons in the molecule. nih.gov Changes in pH lead to shifts in the resonance frequencies (chemical shifts) of protons near the sites of protonation or deprotonation. rsc.org

Studies combining absorption and ¹H NMR spectroscopy have been used to investigate structural changes in the Cresol Red molecule induced by lowering the temperature and the presence of a constraining ice environment. acs.orgnih.gov These techniques help to elucidate how environmental factors influence the electronic and molecular structure of the indicator.

Behavior of this compound in Complex Chemical Systems

The indicator properties of Cresol Red can be significantly influenced by the chemical environment, particularly in complex systems such as frozen solutions.

When aqueous solutions of Cresol Red containing various acids are frozen, a phenomenon of enhanced protonation is observed. acs.orgnih.gov Studies using UV/Vis absorption spectroscopy at low temperatures (253 K or 77 K) have shown that the extent of Cresol Red protonation is enhanced by 2 to 4 orders of magnitude in the solid state compared to the liquid solution. acs.orgnih.gov

This enhancement is primarily attributed to the "freeze-concentration" effect, where the freezing process leads to an increase in the local concentration of solutes, including acids, in the unfrozen liquid-like regions at the grain boundaries of the ice. acs.orgnih.gov Cresol Red, acting as an acid-base indicator at these ice grain boundaries, reflects this significant change in local acidity. acs.orgnih.gov This effect was found to be largely insensitive to the rate of freezing or the specific type of acid used. acs.orgnih.gov The presence of certain salts can also influence the protonation state; for example, NaCl can lead to more efficient deprotonation, while NH₄Cl can enhance protonation. acs.orgnih.gov

Impact of Local Acid Concentration, Freezing Rate, and Ionic Strength on Indicator Performance

The performance of this compound as a pH indicator is significantly influenced by the microenvironment, particularly in heterogeneous systems like frozen solutions. Key factors include local acid concentration, the rate of freezing, and the ionic strength of the medium.

Local Acid Concentration: In frozen aqueous solutions, a phenomenon known as the "freeze concentration effect" plays a pivotal role. As an aqueous solution freezes, solute molecules, including acids and the indicator itself, are largely excluded from the growing ice crystal lattice. mdpi.com These solutes become highly concentrated in the remaining unfrozen liquid phase, which exists at the boundaries of ice grains. mdpi.comnih.govacs.org This process can lead to a dramatic increase in the local concentration of acids at these grain boundaries. nih.govacs.org Studies using Cresol Red (CR) have demonstrated that the extent of its protonation is enhanced by 2 to 4 orders of magnitude in the frozen state compared to the liquid solution. nih.govacs.org This enhanced protonation is principally linked to the increase in the local concentration of acids, which effectively lowers the pH in these micro-domains. nih.govacs.org

Freezing Rate: Research indicates that the indicator's performance, specifically the enhancement of protonation in frozen acidic solutions, is not highly sensitive to the rate of freezing. nih.govacs.orgcopernicus.org This suggests that the Cresol Red molecule is able to establish an acid-base equilibrium within the concentrated liquid phase prior to the complete solidification of the sample. nih.govacs.org

Theoretical Frameworks Describing Acid-Base Equilibrium in Solid Matrices

The behavior of acid-base indicators like this compound in complex solid matrices, such as ice, can be described by specific theoretical frameworks that account for the unique conditions within these environments.

The primary principle governing these systems is the freeze concentration effect , where solutes are concentrated in liquid-like regions or "brines" at ice grain boundaries. mdpi.com This leads to a localized pH at the grain boundaries that can be several orders of magnitude different from the pH of the initial bulk solution before freezing. mdpi.com

The observed influence of different types of salts on the protonation state of Cresol Red in frozen solutions is well-explained by the theory of Bronshteyn and Chernov . nih.govacs.org This framework helps to rationalize why a salt like NaCl, which can create a more saline and less acidic microenvironment, promotes deprotonation, while a salt like NH4Cl, which can act as a proton source, enhances protonation within the constrained volume of the ice grain boundaries. nih.govacs.org

Furthermore, the acid-base equilibrium of indicators immobilized in solid supports like sol-gel or hydrogel matrices is influenced by the "medium effect." researchgate.net The chemical nature of the matrix itself, such as the presence of acidic silanol (B1196071) groups in sol-gels or charged polymer chains, can alter the indicator's pKa compared to its value in a simple aqueous solution. researchgate.net

This compound as an Indicator for Acid-Base Chemistry at Ice Grain Boundaries

This compound has been effectively utilized as a model system and a direct indicator to study acid-base interactions specifically at the grain boundaries of ice. nih.govacs.org When an aqueous solution containing Cresol Red and other solutes is frozen, the indicator is expelled from the ice crystals and becomes concentrated in the thin liquid layers that separate the ice grains. mdpi.comnih.gov

By using UV/Vis absorption spectroscopy, researchers can examine the spectral form of the Cresol Red molecules within these grain boundaries. nih.govacs.org The observed spectrum reveals the degree of protonation of the indicator, which serves as a direct proxy for the pH within these localized, highly concentrated liquid regions. nih.govacs.org Studies have successfully used this method to quantify the significant enhancement of protonation (and thus, a decrease in pH) in acidic solutions upon freezing. mdpi.comnih.govacs.org These investigations confirm that Cresol Red acts as a reliable acid-base indicator for probing the unique chemical environment at the grain boundaries of ice samples, providing critical insights into processes relevant to cryospheric and atmospheric sciences. nih.govacs.org

Characterization of Indicator Transition Intervals

Defining pH Ranges for Colorimetric Transitions

This compound is a diprotic indicator, meaning it undergoes two distinct color changes at different pH ranges. nih.govacs.org This allows it to be used for pH determination in both highly acidic and near-neutral to basic conditions. The first transition occurs in a very low pH range, while the second occurs around the neutral point.

The generally accepted transition intervals are:

Acidic Range: pH 0.2 (red) to pH 1.8 (yellow). abcam.comfishersci.atspectrumchemical.com

Alkaline Range: pH 7.2 (yellow) to pH 8.8 (red-purple). abcam.comfishersci.atspectrumchemical.comsigmaaldrich.com

The table below summarizes the colorimetric transitions of this compound.

| pH Range | Color in Acidic Form | Color in Basic Form |

|---|---|---|

| 0.2 - 1.8 | Red | Yellow |

| 7.2 - 8.8 | Yellow | Reddish-Purple |

Influence of Environmental Parameters on Transition Point Accuracy

The accuracy of pH measurements using this compound is dependent on various environmental parameters, most notably temperature and salinity (ionic strength). medchemexpress.comoup.comresearchgate.net For high-precision applications, such as spectrophotometric pH measurements in seawater, these influences must be characterized and corrected for. researchgate.net

Temperature and Salinity: The dissociation constant (pKa) of Cresol Red, which defines the midpoint of its transition interval, is a function of both temperature and salinity. researchgate.net Detailed studies have been conducted to quantify these effects. For instance, in seawater analysis, equations have been developed to precisely calculate the pKa of purified Cresol Red at a given temperature and salinity. researchgate.net The molar absorptivity ratios of the indicator's different forms also show a dependence on these parameters, requiring corrections for accurate spectrophotometric readings. researchgate.net The presence of impurities in the indicator dye can introduce significant systematic errors, making the use of purified Cresol Red essential for accurate work. researchgate.net

Solid Matrix Effects: When Cresol Red is immobilized in a solid matrix, such as a hydrogel or sol-gel film for sensor applications, the properties of the matrix itself can influence the transition point. researchgate.net The pKa of indicators immobilized in these materials is often higher than in an aqueous solution due to the "medium effect," which relates to the chemical and physical interactions between the indicator and the surrounding polymer or silica (B1680970) structure. researchgate.net

Spectrophotometric pH Measurement Refinements

The precision of spectrophotometric pH measurements, which surpasses that of potentiometric methods, relies heavily on the purity of the indicator dye and the robustness of the measurement protocol. nih.gov For Cresol Red, significant research has focused on refining methodologies to ensure accuracy across diverse and challenging aqueous environments.

Commercial preparations of sulfonephthalein dyes, including Cresol Red, often contain impurities that can absorb light at the analytical wavelengths used for pH determination, leading to significant measurement errors. news-oceanacidification-icc.orgusf.edu Studies have shown that using unpurified indicators can result in pH deviations as large as 0.018 for meta-cresol purple, a closely related indicator, highlighting the critical need for purification. acs.org The presence of these impurities can bias pH results, compromising the intercomparability of data from different studies or locations. news-oceanacidification-icc.orgusf.edu

To address this, researchers have developed and implemented robust purification strategies. High-Performance Liquid Chromatography (HPLC) was an early method used to effectively purify these dyes, but it is often labor-intensive and yields only small quantities per run. usf.edu More recently, flash chromatography has been established as a more efficient method for producing larger batches of purified Cresol Red (CR) and meta-cresol purple (mCP). news-oceanacidification-icc.orgusf.edu

The efficacy of purification is typically assessed through two primary means: HPLC verification of the purified product and comparative pH measurements in well-characterized buffer solutions. usf.edu In one study, flash chromatography successfully produced Cresol Red that was free of detectable impurities when analyzed by HPLC, and no significant differences were observed in pH measurements when compared to reference standards. news-oceanacidification-icc.orgusf.edu This demonstrates that flash chromatography is a suitable and efficient procedure for generating the high-purity Cresol Red required for accurate spectrophotometric pH measurements in sensitive applications like oceanographic studies. news-oceanacidification-icc.orgusf.edu

Table 1: Comparison of Purification Techniques for Sulfonephthalein Dyes

| Feature | High-Performance Liquid Chromatography (HPLC) | Flash Chromatography |

|---|---|---|

| Primary Use | Analytical separation and purification | Preparative, large-scale purification |

| Throughput | Low; produces small batches | High; suitable for bulk quantities |

| Efficiency | Labor-intensive | More time and resource-efficient |

| Outcome for Cresol Red | Effective for achieving high purity | Produces high-purity dye free of detectable impurities |

| Reference | usf.edu | news-oceanacidification-icc.orgusf.edu |

Spectrophotometric pH determination is based on the principle that the acidic (HI⁻) and basic (I²⁻) forms of an indicator dye have distinct light absorption spectra. ioccp.org By measuring the absorbance of a solution containing the dye at two or more wavelengths, the ratio of the two forms can be accurately determined, which is then used to calculate the pH. ioccp.orggoa-on.org This ratiometric approach provides high precision, with reported levels of ±0.001 pH units or better. acs.org

For Cresol Red, the technique involves measuring absorbance at the peak absorbance wavelengths for the acidic and basic forms of the dye. Specifically, for seawater analysis, the ratio (R) of absorbances at 573 nm (the maximum for the basic form, I²⁻) and 433 nm (the maximum for the acidic form, HI⁻) is used. researchgate.net A third wavelength, typically around 730 nm where the dye does not absorb, is often used to correct for any baseline shifts or turbidity in the sample. ioccp.orggoa-on.orgpubpub.org

The relationship between pH, on the total hydrogen ion concentration scale (pHT), and the absorbance ratio (R) is defined by the Henderson-Hasselbalch equation, adapted for spectrophotometric measurements:

pHT = pKₐ + log₁₀((R - e₁) / (e₂ - R * e₃))

Here, pKₐ is the dissociation constant of the indicator under the specific temperature and salinity conditions, and e₁, e₂, and e₃ are molar absorptivity ratios that are also dependent on these conditions. researchgate.net

Table 2: Key Wavelengths for Ratiometric pH Measurement with Cresol Red

| Wavelength | Purpose | Corresponding Dye Form | Reference |

|---|---|---|---|

| 433 nm | Absorbance maximum of the acidic form | HI⁻ | researchgate.net |

| 573 nm | Absorbance maximum of the basic form | I²⁻ | researchgate.net |

| 730 nm | Non-absorbing wavelength for baseline correction | N/A | goa-on.orgpubpub.org |

The accuracy of spectrophotometric pH measurements depends on precise calibration and validation. This involves the use of standard buffer solutions and rigorous characterization of the indicator dye's properties. acs.org Tris (2-amino-2-hydroxymethyl-1,3-propanediol) buffers prepared in synthetic seawater are commonly used as primary standards for calibrating pH systems on the total hydrogen ion concentration scale. acs.orgfrontiersin.org

Validation protocols involve several steps:

Spectrophotometer Performance Check: The instrument's wavelength and absorbance accuracy should be verified using certified reference materials. The stability of the spectrophotometer is crucial and can be monitored by repeated measurements of a constant absorbance solution. goa-on.org

Indicator Characterization: The thermodynamic properties (pKₐ) and molar absorptivity ratios (e₁, e₂, e₃) of the purified Cresol Red must be accurately determined across the relevant range of temperatures and salinities. researchgate.net

Comparative Analysis: The spectrophotometric method is often validated by comparing its results against those from a different, well-established method, such as potentiometric measurements with a calibrated glass electrode, or by using different purified indicators in the same sample. nih.govnecan.org For instance, studies comparing pH values determined with purified m-cresol (B1676322) purple and purified phenol (B47542) red in the same freshwater samples showed high consistency, with differences often within ±0.01 pH units. necan.org

Direct spectrophotometric calibration of glass pH electrodes is also a powerful technique. It uses the highly precise spectrophotometric pH value to determine the electrode's slope and intercept potential without the need for preparing complex buffer systems. nih.gov

Cresol Red is particularly useful for pH measurements in low-pH marine environments, such as upwelling zones or cold surface waters. researchgate.net However, its application in these high-salinity and variable-temperature settings requires precise characterization of how these environmental factors affect the dye's dissociation constant (pKₐ) and molar absorptivity ratios. researchgate.netoup.com

Extensive studies have been conducted to develop equations that model the physical-chemical properties of purified Cresol Red as a function of temperature (T, in Kelvin) and salinity (S). For the pH range of approximately 6.8 to 7.8 (at 298.15 K), the following relationships have been established for use in seawater: researchgate.net

Equation for the Dissociation Constant Term (-log(K₂ᵀe₂)): -log(K₂ᵀe₂) = a + b/T + c ln(T) - dT where the coefficients a, b, c, and d are functions of salinity. researchgate.net

Equations for Molar Absorptivity Ratios: e₁ = -0.00413 + 1.814 x 10⁻⁵T e₃/e₂ = -0.021683 + 1.8107 x 10⁻⁴T + 3.163 x 10⁻⁵(S-35)

These characterizations are valid for temperatures between 278.15 K and 308.15 K and salinities from 20 to 40. researchgate.net Such adaptations are crucial for obtaining accurate pH data in oceanography, especially in the context of ocean acidification research where small changes in pH are significant. researchgate.net

Table 3: Temperature and Salinity Dependence of Purified Cresol Red Parameters in Seawater

| Parameter | Dependence | Functional Form | Reference |

|---|---|---|---|

| -log(K₂ᵀe₂) (pKₐ term) | Temperature and Salinity | Polynomial and logarithmic function of T and S | researchgate.net |

| e₁ (molar absorptivity ratio) | Temperature | Linear function of T | researchgate.net |

| e₃/e₂ (molar absorptivity ratio) | Temperature and Salinity | Linear function of T and S | researchgate.net |

Integration in Molecular Biology and Biochemistry

Beyond its use in pH metrology, Cresol Red has been adopted into routine molecular biology applications due to its favorable chemical properties, particularly its compatibility with enzymatic reactions.

Cresol Red is frequently used as a component in reagent systems for the Polymerase Chain Reaction (PCR). royalindustries.netsigmaaldrich.com Its primary role is as a tracking dye in the loading buffer used for subsequent agarose (B213101) gel electrophoresis. wisc.edugspchem.com The dye allows for visual monitoring of the sample loading into the gel wells and tracking the progress of the electrophoresis run. wisc.edu In a 1% agarose gel, Cresol Red migrates at a rate comparable to a DNA fragment of approximately 125 base pairs (bp). uaslp.mxwikidoc.orgchemeurope.com

A key advantage of Cresol Red over other common tracking dyes, such as bromophenol blue, is that it does not significantly inhibit Taq polymerase, the thermostable enzyme central to PCR. uaslp.mxwikipedia.org This property allows Cresol Red to be included directly in the PCR master mix. wisc.eduuaslp.mx This integration streamlines the workflow by eliminating a separate step of adding loading buffer to the PCR products before gel analysis, saving time and reducing sample handling. wisc.edu It can be used in combination with a densifying agent like sucrose (B13894) or glycerol (B35011) to ensure the sample settles properly in the gel wells. wisc.eduuaslp.mx

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-amino-2-hydroxymethyl-1,3-propanediol (Tris) |

| Bromophenol blue |

| Bromothymol blue |

| Cresol Red |

| This compound |

| Ethidium bromide |

| Glycerol |

| meta-cresol purple (mCP) |

| Phenol red |

| Sodium borate |

| Sodium chloride |

| Sucrose |

| Taq polymerase |

Application as a Tracking Dye in Nucleic Acid and Protein Electrophoresis

This compound is frequently used as a tracking dye in both nucleic acid (DNA and RNA) and protein electrophoresis. gspchem.comchemimpex.com During gel electrophoresis, an electric field is used to separate macromolecules based on size. Since these molecules are typically colorless, a tracking dye is essential for monitoring the progress of their migration through the gel matrix. geneticeducation.co.inwikipedia.org

The dye is a component of the loading buffer, which also contains a density agent like Ficoll or glycerol to ensure the sample sinks into the wells of the gel. ampliqon.com Cresol Red is negatively charged in neutral buffers and migrates toward the positive electrode (anode) along with the nucleic acids or proteins. geneticeducation.co.in Its migration rate allows researchers to visually track the separation process and decide when to stop the electrophoresis run, preventing the samples from running off the end of the gel. smolecule.com In a standard 1% agarose gel, Cresol Red migrates at a rate comparable to a DNA fragment of approximately 125 base pairs (bp). bu.edu This provides a useful, albeit approximate, reference point for the migration of small DNA fragments.

| Tracking Dye | Apparent Migration Size (vs. dsDNA) | Typical Gel Type |

| Cresol Red | ~125 bp | Agarose |

| Bromophenol Blue | ~300 bp | Agarose |

| Xylene Cyanol FF | ~4,000 bp | Agarose |

| Orange G | ~50 bp | Agarose |

Data represents approximate migration in a 1% agarose gel in TBE or TAE buffer. Actual migration can vary based on gel concentration and buffer system. geneticeducation.co.inbu.edu

Utility in Specific Molecular Biology Assays (e.g., MHC Class I Typing)

Beyond general electrophoresis, this compound has found a niche in specific, sensitive molecular assays. One notable application is its use in the loading buffer for Major Histocompatibility Complex (MHC) Class I typing performed via the Polymerase Chain Reaction (PCR). gspchem.comscientificlabs.comsigmaaldrich.comsigmaaldrich.comugap.frscientificlabs.com MHC typing is a critical procedure in immunology and transplantation medicine to determine the compatibility between donors and recipients. The accuracy of the PCR amplification and subsequent electrophoretic analysis is paramount, and the components of the loading dye must not interfere with the reaction. The properties of Cresol Red make it a suitable choice for such applications. gspchem.com

Comparative Studies on Polymerase Inhibition Profiles of Different Loading Dyes

A significant advantage of Cresol Red over other common tracking dyes, such as Bromophenol Blue, is its minimal inhibition of DNA polymerases, particularly Taq polymerase. abcam.comresearchgate.netresearchgate.net Taq polymerase is the thermostable enzyme central to PCR. Many standard loading dyes can inhibit its activity, necessitating a separate step to add the dye after the PCR is complete. researchgate.netpromega.ro This not only adds time to the workflow but also introduces a potential source of cross-contamination. researchgate.net

Because Cresol Red does not significantly inhibit Taq polymerase, it can be included directly in the PCR master mix. abcam.comresearchgate.net This allows the PCR product to be loaded directly onto an electrophoresis gel, streamlining the post-PCR analysis. While many commercial PCR master mixes now come pre-loaded with a variety of dyes, Cresol Red remains a popular choice for researchers preparing their own "PCR-to-gel" loading buffers. researchgate.netresearchgate.net Discussions among researchers indicate that while Cresol Red is widely considered non-inhibitory for Taq, other dyes like Bromophenol Blue have been observed to inhibit the reaction. researchgate.net This highlights the importance of selecting a tracking dye with a favorable polymerase inhibition profile for applications that combine PCR and gel electrophoresis.

Monitoring Enzyme Kinetics Through pH Changes

The pH-indicating properties of this compound are harnessed to monitor the progress of enzymatic reactions that involve a change in pH. smolecule.com The dye exhibits a color transition in the pH range of 7.2 (yellow) to 8.8 (reddish-purple), which is a physiologically relevant range for many biological systems. abcam.comfishersci.co.ukthermofisher.com

A prominent example is its use in studying the kinetics of carbonic anhydrase. gspchem.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com Carbonic anhydrase catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction causes a change in the pH of the microenvironment. By including Cresol Red in the assay, the enzyme's activity can be monitored spectrophotometrically by tracking the color change. up.ptgoogle.com This principle has been applied in the development of optical biosensors, for instance, to determine the concentration of inhibitors like acetazolamide. up.ptresearchgate.net In such a system, the enzyme and Cresol Red are co-immobilized on a solid support. The rate of color change, or its reduction in the presence of an inhibitor, provides a direct measure of the enzyme's kinetics. researchgate.netresearchgate.net

Development of Chemical Sensing Platforms

The optical properties of this compound make it an excellent candidate for the development of colorimetric and optical sensors for various analytes.

Design and Fabrication of Paper-Based Chemosensors for Ion Detection

In recent years, paper-based analytical devices (PADs) have gained significant attention as low-cost, portable, and user-friendly platforms for chemical analysis. rsc.org These devices are fabricated by patterning hydrophilic channels on paper, onto which reagents are immobilized. Cresol Red has been employed in the design of such paper-based chemosensors for ion detection. researchgate.netrsc.org

The fabrication process is often straightforward, involving the impregnation of filter paper with a solution of the indicator dye. rsc.orgrsc.org For ion detection, the interaction between the target ion and the immobilized Cresol Red results in a distinct color change on the paper strip, which can often be evaluated by the naked eye or with simple imaging devices like a smartphone. researchgate.netresearchgate.net This approach democratizes chemical sensing by providing an inexpensive alternative to sophisticated laboratory instruments, with applications in environmental monitoring and food quality control. rsc.org

Optical Sensing Approaches for Divalent Metal Cations (e.g., Copper)

Cresol Red has been specifically utilized in the development of optical sensors for divalent metal cations, most notably copper (Cu²⁺). researchgate.netresearchgate.net Copper is an essential micronutrient but is toxic at high concentrations, making its detection in water and biological systems important. acs.org

Research has demonstrated that Cresol Red can act as a colorimetric probe for Cu²⁺. In one study, a paper-based sensor was developed where a Cresol Red solution adjusted to an alkaline pH (e.g., pH 10) showed a visible color change from purple to light yellow upon the addition of copper solutions. researchgate.net The sensing mechanism involves the formation of a complex between the Cu²⁺ ion and the Cresol Red molecule. researchgate.net The sensitivity of these sensors has been quantified, with studies reporting the limit of detection (LOD) for copper ions.

| Copper Salt | Linear Range (ppm) | Limit of Detection (LOD) (ppm) |

| Copper Nitrate | 5 - 100 | 2.23 |

| Copper Chloride | 5 - 100 | 4.90 |

| Copper Acetate | 5 - 100 | 5.06 |

| Data from a study on inexpensive paper-based chemosensors for divalent copper detection. researchgate.net |

This optical sensing approach is highly selective for Cu²⁺ over many other common metal cations. researchgate.net The combination of high selectivity, simple fabrication, and low detection limits makes Cresol Red-based optical sensors a promising tool for real-time environmental and industrial monitoring. researchgate.netresearchgate.net

Immobilization Techniques for pH-Sensitive Dyes on Solid Supports

The functional core of many optical chemical sensors is a pH-sensitive dye, such as Cresol Red, immobilized onto a solid support. This immobilization is crucial as it prevents the dye from leaching into the sample solution while allowing interaction with the analyte. researchgate.net The choice of immobilization technique significantly influences the sensor's performance, including its sensitivity, stability, and response time. The primary methods for immobilizing Cresol Red and other similar dyes include physical adsorption, covalent bonding, and entrapment within a polymer or sol-gel matrix.

Physical Adsorption: This technique relies on weak intermolecular forces, such as van der Waals forces or electrostatic interactions, to bind the dye molecules to the surface of a solid support. researchgate.net Adsorption is a relatively simple and cost-effective method. Various materials have been investigated as adsorbents for Cresol Red, including wastepaper, recycled tire rubber, and treated cow waste. semanticscholar.orggoogle.commdpi.com Research has shown that the adsorption capacity is influenced by factors like pH and the initial dye concentration. semanticscholar.org For instance, one study found that the adsorption of Cresol Red on a specific micro-column was negatively affected by the presence of NaCl and varied with the pH of the solution. koreascience.kr While straightforward, a major drawback of physical adsorption is the potential for the dye to leach from the support, especially in aggressive environments, which can limit the long-term stability of the sensor. researchgate.net

Covalent Bonding: To overcome the limitations of physical adsorption, covalent bonding offers a more robust method for attaching dye molecules to a solid support. This technique involves the formation of strong, stable chemical bonds between the dye and the substrate. diva-portal.org For phenolic dyes like Cresol Red, this can be achieved by first modifying the dye molecule to introduce a reactive functional group. researchgate.net A common method involves reacting the dye with an aldehyde, such as formaldehyde (B43269), which introduces functional groups capable of bonding with substrates like hydroxylated polymers or nylon membranes. researchgate.netresearchgate.net This creates a permanent attachment, significantly reducing dye leaching and enhancing the sensor's durability. For example, Cresol Red has been successfully immobilized on nylon 6,6 membranes, which possess a high density of quaternary ammonium (B1175870) groups, promoting strong ionic binding that facilitates the covalent attachment process. researchgate.net

Entrapment/Encapsulation: This method involves physically trapping the dye molecules within the porous network of a rigid matrix, most commonly a sol-gel or a polymer. The sol-gel process is particularly popular for creating optical sensors. researchgate.net It involves the hydrolysis and polycondensation of metal alkoxides, such as Tetraethylorthosilicate (TEOS), to form a porous silica (glass-like) network at room temperature. researchgate.netnih.govresearchgate.net The Cresol Red dye is added during the sol formation and becomes entrapped within the pores of the resulting gel as it solidifies. nih.govresearchgate.net This method protects the dye from the external environment, enhancing its thermal and chemical stability. researchgate.net The properties of the resulting sensor film, such as porosity and response time, can be tailored by adjusting the synthesis conditions, including the use of surfactants like Cetyltrimethylammonium bromide (CTAB). researchgate.netnih.govresearchgate.net Studies have demonstrated that Cresol Red encapsulated in a sol-gel matrix retains its pH-sensing capabilities, with its characteristic absorption bands being comparable to the dye in solution. researchgate.netresearchgate.net

Table 1: Comparison of Immobilization Techniques for Cresol Red

| Feature | Physical Adsorption | Covalent Bonding | Entrapment (Sol-Gel) |

|---|---|---|---|

| Principle | Weak intermolecular forces (van der Waals, electrostatic). researchgate.net | Formation of strong, stable chemical bonds. researchgate.net | Physical trapping within a porous matrix. researchgate.net |

| Bonding Strength | Weak. researchgate.net | Strong. researchgate.net | N/A (Physical confinement). |

| Leaching Risk | High, especially in aggressive media. researchgate.net | Very low. researchgate.net | Low, but possible for small molecules. researchgate.net |

| Stability | Generally lower long-term stability. researchgate.net | High stability and durability. researchgate.net | Good thermal and chemical stability. researchgate.net |

| Process Complexity | Simple and cost-effective. semanticscholar.org | More complex, may require dye modification. researchgate.net | Moderately complex, requires controlled chemistry. nih.gov |

| Common Supports | Wastepaper, tire rubber, polymers. semanticscholar.orggoogle.com | Nylon membranes, aminopropyl glass, modified polymers. researchgate.netresearchgate.net | Silica gel, polymer films (e.g., PVC). nih.govresearchgate.net |

| Example | Cresol Red adsorbed on micro-columns of epoxy resin and polyethylene (B3416737) glycol. koreascience.kr | Cresol Red reacted with formaldehyde and bound to a Biodyne B™ nylon membrane. researchgate.net | Cresol Red entrapped in a silica matrix via the sol-gel process using TEOS. nih.govresearchgate.net |

Development of Wearable Chemical Sensors for Environmental Parameter Monitoring

The integration of chemical sensors into wearable formats has opened new possibilities for real-time, non-invasive monitoring of environmental parameters and personal exposure. Cresol Red, due to its distinct color change in response to pH, has been incorporated into several prototype wearable sensors. These devices leverage flexible substrates like textiles or biocompatible polymers to create user-friendly monitoring tools.

One innovative application is a wearable chemical sensor platform based on an artificial fingernail. nih.gov In this design, Cresol Red was multiplexed with other pH indicators (bromocresol green and bromothymol blue) and entrapped within a polyvinyl chloride (PVC) matrix. researchgate.netnih.gov This indicator "cocktail" was coated onto an artificial nail, creating a color-changing sensor that offers a fast, reversible response to ambient pH changes. nih.gov The PVC matrix effectively prevents the dye from leaching out, allowing for repeated use. researchgate.netnih.gov Such a device enables at-a-glance pH monitoring of everyday substances, transforming a cosmetic item into a functional scientific tool for environmental awareness. nih.gov

Another significant area of development is in "smart textiles" or pH-sensitive warning clothes, designed to protect individuals, such as laboratory personnel, from exposure to hazardous acid or alkaline gases. ekb.eg In this application, fabrics made from cotton, viscose, and polyester (B1180765) were treated with Cresol Red. ekb.eg The dye was encapsulated using a sol-gel method, which fixes the indicator within a silica network on the textile fibers. ekb.eg The resulting functional fabric acts as a sensor, providing a clear visual warning by changing color upon contact with dangerous pH levels. ekb.eg The response of these textile-based sensors is influenced by the fabric's construction and density. ekb.eg These studies demonstrate the successful creation of halo-chromic textile sensors that can alert a user to potentially harmful environmental conditions. ekb.eg

Table 2: Research Findings on Cresol Red-Based Wearable Sensors | Sensor Type | Substrate/Matrix | Analyte | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Fingernail Sensor | Artificial Nail / Polyvinyl Chloride (PVC) | pH | A multiplexed indicator system including Cresol Red provides a broad pH sensing range (3.8-8.8). The PVC matrix prevents dye leaching, enabling repeated use for monitoring environmental pH. researchgate.netnih.gov | | Warning Clothes | Cotton, Viscose, Polyester Fabrics / Silica Net (Sol-Gel) | pH / Alkalinity | Cresol Red successfully encapsulated on various fabrics acts as a visual sensor, changing color to warn of exposure to acid/alkaline gases. The sensor's response is dependent on tissue density. ekb.eg |

Application in Polymer Gel Dosimeters for Radiation-Induced Changes via UV-Vis Spectroscopy

Polymer gel dosimeters are three-dimensional (3D) dosimetry systems used primarily in medical physics to verify complex dose distributions delivered during radiation therapy. The fundamental principle involves a radiation-induced chemical reaction within a gel matrix, which can be quantified to determine the absorbed dose. Cresol Red has been effectively utilized as a radiation-sensitive indicator in several polymer gel formulations, where radiation-induced pH changes cause a measurable color transition in the dye.

One such system is the Cresol Red-dyed Polyhydroxyethylmethacrylate Gel (PHEMAG). researchgate.netresearchgate.netresearchgate.net This gel is composed of gelatin, a monomer (2-Hydroxyethyl Methacrylate or HEMA), and a Cresol Red stock solution. researchgate.net When exposed to ionizing radiation, such as a 6 MV photon beam, water radiolysis occurs, producing acidic species. researchgate.net This induced acidity causes a protonation of the Cresol Red indicator, leading to a color change. The change in the optical absorbance of the gel, particularly at the dye's characteristic wavelength (around 575 nm), is measured using a UV-Vis spectrophotometer. researchgate.netresearchgate.net Research has shown that the absorbance changes in a dose-dependent manner, allowing the gel to function as a dosimeter. researchgate.net Studies on PHEMAG have indicated that lower concentrations of the HEMA monomer result in greater radiation sensitivity. researchgate.net

Another well-studied formulation involves blending Polyvinyl Alcohol (PVA) with a chlorine-containing substance, such as Trichloroacetic Acid (TCA) or Trichloroethylene (TCE), and Cresol Red dye. mdpi.comthescipub.comsemanticscholar.org Upon gamma irradiation, radiolysis of the chlorine-containing compound generates hydrochloric acid (HCl). mdpi.comthescipub.com The production of this acid lowers the pH of the polymer film, causing the Cresol Red to transition from its purple alkaline form to its yellow acidic form. mdpi.comthescipub.com The decrease in absorbance at the 575 nm peak (purple form) and the emergence of a peak around 438 nm (yellow form) are directly proportional to the absorbed radiation dose. mdpi.com The dose sensitivity of these films can be tuned by varying the concentration of the acid-generating component (TCA or TCE). mdpi.comthescipub.com These film dosimeters have shown potential for routine dosimetry in the kilogray (kGy) dose range, applicable in areas like medical product sterilization. mdpi.comgrafiati.com

Table 3: Research Findings on Cresol Red in Polymer Gel Dosimetry | Dosimeter Formulation | Radiation Source | Mechanism of Action | Method of Analysis | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cresol Red-dyed Polyhydroxyethylmethacrylate Gel (PHEMAG) | 6 MV Photon Beam | Radiation-induced polymerization and water radiolysis lowers pH, causing a color change in Cresol Red. researchgate.netresearchgate.net | UV-Vis Spectroscopy | Absorbance at 575 nm increases with absorbed dose (up to 40 Gy). Sensitivity is inversely proportional to HEMA concentration. researchgate.netresearchgate.net | | Polyvinyl Alcohol (PVA) - Trichloroacetic Acid (TCA) - Cresol Red | ⁶⁰Co Gamma Rays | Radiation-induced dehydrochlorination of TCA forms acid, changing the dye from purple to yellow. thescipub.com | UV-Vis Spectroscopy | Absorbance at 575 nm decreases with increasing dose (up to 12 kGy). Dose sensitivity increases with TCA concentration. thescipub.com | | Polyvinyl Alcohol (PVA) - Trichloroethylene (TCE) - Cresol Red | ⁶⁰Co Gamma Rays | Radiolysis of TCE generates acid, causing a color change from purple (pH > 8.8) to yellow (pH < 7.2). mdpi.comsemanticscholar.org | UV-Vis Spectroscopy | The dose response at 438 nm increases exponentially with dose, while the response at 575 nm decreases. Useful in a 0-12 kGy dose range. mdpi.comgrafiati.com |

Synthetic Chemistry and Purity Assessments

Novel Synthetic Routes for Cresol Red Sodium Salt Derivatives

While the foundational synthesis of Cresol Red is well-established, research into its derivatives aims to create new functional materials for specific applications, such as covalent labeling and sensor development. A notable approach involves the covalent anchoring of sulfonated dyes like Cresol Red to polymer backbones, effectively creating a functionalized derivative material.

One such novel route is the covalent grafting of Cresol Red onto carboxymethylcellulose (CMC). This process transforms the dye from a free molecule into a component of a larger biopolymer structure, which can be used to create materials like colorimetric sensors. The synthesis involves a two-step process:

Dye Activation: The sulfonephthalein dye is activated through chlorination, typically by reacting the sulfonic acid group with a chlorinating agent. This converts the sulfonic acid into a more reactive sulfonyl chloride.

Biopolymer Functionalization: The activated dye (sulfonyl chloride derivative) is then reacted with the hydroxyl groups on the carboxymethylcellulose backbone via a nucleophilic substitution reaction. This forms a stable, covalent bond between the dye and the polymer. nih.gov

This method provides a versatile pathway for creating functionalized materials from Cresol Red and other sulfonated dyes, with the final product being a ready-to-use, intensely colored powder. nih.gov

| Step | Process | Key Reagents | Reaction Type | Outcome |

|---|---|---|---|---|

| 1 | Dye Activation | Cresol Red, Chlorinating Agent (e.g., Thionyl Chloride) | Chlorination | Formation of a reactive sulfonyl chloride derivative of Cresol Red. |

| 2 | Polymer Functionalization | Activated Cresol Red, Carboxymethylcellulose (CMC) | Nucleophilic Substitution | Covalent bonding of the dye to the CMC polymer backbone, creating a functionalized material. nih.gov |

Advanced Purification Methodologies for Indicator Grade Materials

The accuracy of spectrophotometric measurements using sulfonephthalein indicators like Cresol Red is highly dependent on the purity of the dye. news-oceanacidification-icc.orgdaneshyari.com Commercially available batches can contain synthetic impurities that lead to significant errors in pH determination. researchgate.netnist.govnih.gov Therefore, advanced purification methodologies are essential to produce indicator-grade materials for high-precision applications, such as oceanographic CO₂ system analysis. news-oceanacidification-icc.org

Flash Chromatography (FC) has emerged as an efficient method for producing large batches of purified Cresol Red. news-oceanacidification-icc.orgdaneshyari.comusf.edu This technique is a significant improvement over traditional High-Performance Liquid Chromatography (HPLC), which is more labor-intensive and yields smaller quantities per run. news-oceanacidification-icc.orgusf.edu The flash chromatography procedure involves dissolving the unrefined this compound in a specific solvent system and passing it through a reversed-phase C18 column. daneshyari.comresearchgate.net

The process utilizes a gradient separation, where the mobile phase composition is changed over time to effectively separate the Cresol Red from its impurities. A typical solvent system consists of water, acetonitrile (B52724) (MeCN), and trifluoroacetic acid (TFA). daneshyari.com The TFA acidifies the solution, ensuring the indicator is in a single protonated form for consistent separation. daneshyari.com Research has shown that flash chromatography can consistently produce Cresol Red free of detectable impurities, as verified by subsequent HPLC analysis. news-oceanacidification-icc.orgusf.edu

| Parameter | Flash Chromatography (FC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Medium-pressure liquid chromatography using a stationary phase and a pumped mobile phase. | High-pressure liquid chromatography for high-resolution separation. |

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel column. researchgate.net | Reversed-phase C18 analytical column. usf.edu |

| Mobile Phase (Typical) | Gradient of Water/Acetonitrile with Trifluoroacetic Acid (TFA). daneshyari.com | Isocratic or gradient elution with similar solvent systems. researchgate.net |

| Batch Size / Yield | Suitable for producing large, bulk quantities efficiently. news-oceanacidification-icc.orgusf.edu | Produces only a small batch of purified indicator per run. news-oceanacidification-icc.orgusf.edu |

| Purity Verification | Purity is typically confirmed using analytical HPLC. news-oceanacidification-icc.orgusf.edu | Considered a high-resolution analytical and preparative technique. researchgate.net |

| Application | Preferred for producing indicator-grade Cresol Red for high-precision spectrophotometric pH measurements. daneshyari.com | Used for both analytical purity assessment and small-scale purification. usf.edu |

This compound as a Precursor in Complex Indicator Synthesis (e.g., Semi-Xylenol Orange)

Cresol Red (specifically o-Cresol Red) serves as a key starting material, or precursor, in the synthesis of more complex, multi-functional indicators. A prime example is its use in the production of Semi-Xylenol Orange (SXO), a metallochromic indicator. The synthesis is achieved through a Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgbyjus.com

In this specific synthesis, o-Cresol Red is reacted with iminodiacetic acid and formaldehyde (B43269). The Mannich reaction proceeds via the formation of an iminium ion from formaldehyde and the secondary amine of iminodiacetic acid. The electron-rich phenolic ring of o-Cresol Red then acts as the nucleophile, attacking the iminium ion to form the aminomethylated product, Semi-Xylenol Orange. wikipedia.orgbyjus.comthermofisher.com This reaction attaches the iminodiacetic acid functional groups to the Cresol Red backbone, imparting the metal-chelating properties characteristic of SXO. While the reaction is effective, reported yields are often moderate, and the crude product requires further purification, typically by reversed-phase HPLC, to isolate the pure Semi-Xylenol Orange.

| Role in Reaction | Compound | Function |

|---|---|---|

| Precursor/Substrate | o-Cresol Red | Provides the core sulfonephthalein structure and acts as the nucleophile. |

| Amine Component | Iminodiacetic acid | Reacts with formaldehyde to form the iminium ion and provides the chelating functional groups. |

| Carbonyl Component | Formaldehyde | Reacts with the amine to form the electrophilic iminium ion. wikipedia.orgbyjus.com |

| Reaction Type | Mannich Condensation | |

| Final Product | Semi-Xylenol Orange (SXO) |

Environmental Science and Ecological Research Applications

pH Monitoring in Aquatic Ecosystems for Water Quality Assessment

The health of aquatic ecosystems is intrinsically linked to the pH of the water. Cresol Red sodium salt is utilized as a pH indicator in the assessment of water quality in various environments, including freshwater bodies and wastewater treatment facilities cardiff.ac.ukchemimpex.com. Its application in this field is primarily due to its clear color transition within a pH range that is relevant to many natural water systems nih.govthermofisher.com.

In laboratory settings, Cresol Red solutions can be added to water samples, and the resulting color change can be visually compared to a standard color chart or measured more accurately using a spectrophotometer to determine the pH cardiff.ac.ukchemimpex.com. This method provides a straightforward and cost-effective way to monitor the acidity or alkalinity of water, which is a critical parameter for the survival and well-being of aquatic organisms.

Key pH Transition Range for Cresol Red:

| pH Range | Color Change |

| 7.2 - 8.8 | Yellow to Reddish-Purple |

This table shows the visual transition interval of Cresol Red at its second dissociation constant, which is most relevant for typical environmental water samples.

Contributions to Ocean Acidification Research and Long-Term pH Trends

One of the most significant applications of this compound in environmental research is its use in the study of ocean acidification chemimpex.comrsc.org. As the concentration of atmospheric carbon dioxide increases, the oceans absorb a significant portion of it, leading to a decrease in seawater pH. Accurate and precise measurement of these changes is vital for understanding the impacts on marine ecosystems thermofisher.com.

Cresol Red is particularly well-suited for spectrophotometric pH measurements of seawater rsc.orgresearchgate.netnih.gov. The method involves adding a small amount of purified Cresol Red to a seawater sample and measuring the absorbance of light at two different wavelengths rsc.orgusf.edu. The ratio of these absorbances is then used in an equation that accounts for temperature and salinity to calculate a precise pH value rsc.orgusf.edu.

Equation for Spectrophotometric Seawater pH Measurement using Cresol Red:

A simplified representation of the relationship used is:

pHT = -log(K₂ * e₂) + log((R - e₁) / (1 - R * (e₃/e₂)))

Where:

pHT is the pH on the total hydrogen ion scale.

R is the ratio of the absorbances at two wavelengths (e.g., 573 nm and 433 nm).

K₂ is the second dissociation constant of Cresol Red.

e₁, e₂, e₃ are molar absorptivity ratios of the indicator, which are dependent on temperature and salinity rsc.orgusf.edu.

The optimal pH indicating range for Cresol Red in seawater at 298.15 K is approximately 6.8 to 7.8, making it increasingly important as ocean acidification drives the pH of more ocean areas into this range chemimpex.comrsc.org. Research has demonstrated that impurities in the Cresol Red dye can lead to inaccuracies in pH measurements, emphasizing the need for purified indicators in these sensitive studies rsc.orgresearchgate.net.

Long-term studies on ocean pH have revealed significant decreasing trends. For instance, a study on coastal waters around Japan from the 1980s to the 2010s showed average annual pH decreases of 0.0032 and 0.0068 units per year at two different sites seattletimes.com. While not all long-term monitoring studies explicitly mention Cresol Red, the high precision required for such research often relies on spectrophotometric methods where indicators like Cresol Red are essential nih.gov.

Reported Long-Term Ocean Acidification Trends:

| Location | Time Period | Average Annual pH Decrease |

| Coastal Japan (Site 1) | 1980s - 2010s | 0.0032 units seattletimes.com |

| Coastal Japan (Site 2) | 1980s - 2010s | 0.0068 units seattletimes.com |

| Open Ocean (Average) | Several Decades | 0.0013 - 0.0026 units seattletimes.com |

| Ría de Vigo, NW Spain | 25 years | 0.0025 - 0.0042 units wikipedia.org |

Cryospheric and Atmospheric Chemical Studies: Impact of Acids and Bases on Ice and Snow Contaminants

The cryosphere, which includes ice sheets, glaciers, and snow, is a critical component of the Earth's climate system nih.gov. The chemical composition of snow and ice can provide valuable information about atmospheric pollution and climate history. The pH of snow and ice is an important parameter in these studies, as it is influenced by the deposition of acidic pollutants such as sulfuric and nitric acids allegheny.edulibretexts.org.

While the direct application of this compound in the routine analysis of snow and ice pH is not extensively documented in the available literature, the principles of acid-base chemistry are fundamental to cryospheric research. The melting of acidic snowpacks can lead to a phenomenon known as "acid pulse," where a sudden influx of acidic water into rivers and lakes can be harmful to aquatic life libretexts.org. Monitoring the pH of meltwater is therefore crucial. In principle, pH indicators could be used to assess changes in the pH of frozen solutions nih.gov.

Similarly, in atmospheric chemistry, the acidity of aerosol particles is a key factor influencing atmospheric processes nih.govnih.gov. Direct measurement of aerosol pH is challenging, and while various methods are being explored, including the use of pH-indicator papers and fluorescent dyes, the specific use of Cresol Red for this application is not well-established in published research rsc.orgnih.govcopernicus.org. The focus of such studies is often on developing novel techniques for these complex measurements nih.govnih.gov.

The impact of acids and bases on ice and snow contaminants is a significant area of research. For example, acidic precipitation has been identified in the Arctic, and changes in snow chemistry can be linked to long-range atmospheric transport of pollutants researchgate.net. The study of these phenomena relies on accurate pH measurements, though typically other methods like pH electrodes are employed for in-situ and laboratory analysis of snow and meltwater samples cardiff.ac.ukcambridge.org.

Bioremediation and Degradation Studies of Triarylmethane Dyes

Fungal-Mediated Degradation Pathways of Cresol Red Sodium Salt

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of organic pollutants, including synthetic dyes. Their efficacy stems from their robust enzymatic systems that can break down complex aromatic structures. Several fungal strains have been identified for their ability to decolorize and degrade Cresol Red.

One notable study identified the fungal strain Trichoderma harzianum M06, isolated from decayed wood, as a potent degrader of Cresol Red. Under agitated laboratory conditions, this strain was capable of achieving up to 88% decolorization of the dye within 30 days nih.gov. The degradation process involves the biotransformation of the parent dye molecule into simpler, less toxic compounds.

A proposed pathway for the degradation of Cresol Red by T. harzianum M06 begins with the initial breakdown of the complex triphenylmethane structure. Through a series of enzymatic actions, the dye molecule is cleaved, leading to the formation of intermediate metabolites. Two key metabolites that have been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis are 2,4-dihydroxybenzoic acid and 2-hydroxybenzoic acid nih.gov. The identification of these intermediates provides crucial insight into the metabolic route employed by the fungus to dismantle the Cresol Red molecule, ultimately leading to its detoxification. Further degradation of these benzoic acid derivatives can lead to complete mineralization into carbon dioxide and water.

Another research effort screened twenty different types of white-rot fungi for their ability to degrade Cresol Red. Among these, two strains, designated as M06 and M15, were selected for further investigation based on their superior decolorization capabilities in both solid and liquid media core.ac.uk. This highlights that the ability to degrade Cresol Red is present in various fungal species, suggesting diverse enzymatic strategies for its breakdown.

Elucidation of Enzymatic Mechanisms in Dye Decolorization (e.g., Peroxidases, Laccases, Dioxygenases)

The degradation of Cresol Red by fungi is not a passive process but is mediated by a suite of extracellular and intracellular enzymes. The induction of specific enzyme activities in the presence of the dye confirms their direct involvement in the decolorization process. For the degradation of Cresol Red by T. harzianum M06, several key enzymes have been implicated.

The activities of ligninolytic enzymes, including manganese peroxidase (MnP) and lignin peroxidase (LiP) , were observed to be induced during the degradation process nih.gov. These heme-containing peroxidases are known for their high redox potential and their ability to oxidize a wide variety of aromatic compounds, including the complex structure of triphenylmethane dyes. They work by generating highly reactive radicals that initiate the breakdown of the dye molecule.

Laccase , a multi-copper oxidase, is another critical enzyme involved in the degradation of Cresol Red nih.gov. Laccases oxidize phenolic and non-phenolic compounds, making them highly effective in dye decolorization. Their broad substrate specificity allows them to attack various points in the dye's molecular structure.

In addition to the well-known ligninolytic enzymes, the involvement of dioxygenases (specifically 1,2- and 2,3-dioxygenases) has also been noted in the degradation of Cresol Red by T. harzianum M06 nih.gov. Dioxygenases are crucial for the aromatic ring cleavage of the intermediate metabolites, such as the identified benzoic acid derivatives, which is a critical step towards complete mineralization of the dye.

The collective action of these enzymes—peroxidases and laccases for initial dye breakdown and dioxygenases for aromatic ring cleavage—forms a comprehensive enzymatic machinery that enables fungi like T. harzianum to effectively decolorize and detoxify Cresol Red.

Optimization of Bioremediation Parameters (e.g., pH, Salinity, Surfactant Concentration)

The efficiency of fungal-mediated degradation of Cresol Red is significantly influenced by various physicochemical parameters. Optimizing these conditions is crucial for enhancing the rate and extent of dye removal in practical applications.

pH: The pH of the medium plays a critical role in both fungal growth and the activity of the degradative enzymes. For Trichoderma harzianum M06, the highest degradation rate of Cresol Red (73%) was achieved at an acidic pH of 3 nih.govresearchgate.net. The degradation rate was also significant at pH 4, but it declined as the pH increased into the neutral and alkaline ranges researchgate.net. Similarly, another fungal strain, M06 (from a separate study), also showed maximum decolorization (67.50%) at pH 3 core.ac.uk. This suggests that an acidic environment is highly favorable for the enzymatic degradation of this particular dye by these fungal strains.

Salinity: Industrial effluents often contain high concentrations of salts, which can inhibit microbial activity. However, some fungal strains exhibit tolerance to saline conditions. T. harzianum M06 demonstrated a remarkable ability to degrade Cresol Red in the presence of high salt concentrations, with a maximum degradation rate of 73% observed at a salinity of 100 g/L nih.govresearchgate.net. This halotolerance is a valuable trait for the bioremediation of saline industrial wastewater. Another fungal isolate, M06, also showed efficient decolorization (59.64%) at a NaCl concentration of 50 g/L core.ac.uk.

Surfactant Concentration: Surfactants can enhance the bioavailability of hydrophobic pollutants, thereby facilitating their microbial degradation. The effect of the non-ionic surfactant Tween 80 on Cresol Red degradation has been investigated. For T. harzianum M06, the addition of 0.1 mL of Tween 80 resulted in the highest degradation rate of 79% nih.govresearchgate.net. Similarly, for fungal isolates M06 and M15, the addition of 0.1 mL of Tween 80 led to significant decolorization of 53.82% and 72.85%, respectively core.ac.uk. This indicates that surfactants can effectively improve the degradation of Cresol Red by enhancing its accessibility to the fungal enzymatic machinery.

The table below summarizes the optimal conditions for the degradation of Cresol Red by different fungal isolates.

| Fungal Strain | Optimal pH | Optimal Salinity (NaCl) | Optimal Surfactant (Tween 80) | Maximum Decolorization/Degradation (%) |

|---|---|---|---|---|

| Trichoderma harzianum M06 | 3 | 100 g/L | 0.1 mL | 79% |

| Fungus M06 | 3 | 50 g/L | 0.1 mL | 67.50% |

| Fungus M15 | - | - | 0.1 mL | 72.85% |

Assessment of Degradation Products and Their Environmental Fates

A critical aspect of bioremediation is to ensure that the degradation process leads to the formation of non-toxic or less toxic products. Therefore, the identification of metabolic intermediates and final products is essential to evaluate the effectiveness of the detoxification process.

Analytical techniques such as Thin-Layer Chromatography (TLC), UV-Vis spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to confirm the biotransformation of Cresol Red and identify its degradation products nih.gov.

In the study of Cresol Red degradation by Trichoderma harzianum M06, GC-MS analysis of the treated medium led to the identification of two primary metabolites nih.gov:

2,4-dihydroxybenzoic acid

2-hydroxybenzoic acid

The formation of these compounds confirms the breakdown of the original, complex triphenylmethane structure of Cresol Red into simpler aromatic molecules. The environmental fate of these degradation products is a crucial consideration. Benzoic acid and its hydroxylated derivatives are generally considered to be more readily biodegradable than the parent dye molecule. Many soil and water microorganisms possess the metabolic pathways to further degrade these compounds, often through ring cleavage and subsequent entry into central metabolic pathways, ultimately leading to their mineralization to CO2 and water.

The proposed degradation pathway suggests a detoxification of the dye, as the resulting smaller molecules are typically less chromophoric and less toxic. However, a complete assessment of the environmental fate would require further studies on the ecotoxicity of the intermediate metabolites to ensure that the bioremediation process constitutes a complete and safe detoxification of the wastewater.

The table below lists the identified degradation products of Cresol Red.

| Parent Compound | Identified Degradation Products | Analytical Method |

|---|---|---|

| This compound | 2,4-dihydroxybenzoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) |

| This compound | 2-hydroxybenzoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) |

Future Directions and Emerging Research Avenues

Exploration of Novel Supramolecular Assemblies for Enhanced Indicator Functionality

The encapsulation or interaction of Cresol Red sodium salt within supramolecular structures is a promising strategy to refine its indicator properties. Supramolecular hosts, such as cyclodextrins, calixarenes, and cucurbiturils, can create specific microenvironments that influence the dye's pKa value, stability, and sensitivity.

Research Focus:

Host-Guest Complexation: The formation of inclusion complexes with hosts like β-cyclodextrin can shield the Cresol Red molecule from bulk solvent effects. This encapsulation can lead to a shift in the pKa of the indicator, allowing for pH sensing in customized ranges. The hydrophobic cavity of cyclodextrins can interact with the aromatic rings of the Cresol Red, altering the electronic distribution and, consequently, its absorption spectrum.

Polymer-Based Assemblies: The incorporation of this compound into polymer matrices or films can enhance its operational stability and create solid-state sensors. For instance, its integration into sol-gel matrices or polymeric films allows for the development of robust optical sensors where the dye is physically entrapped but remains accessible to the analyte.

Self-Assembled Monolayers: The organization of Cresol Red derivatives on surfaces through self-assembly can lead to highly sensitive and responsive sensor interfaces. By modifying the Cresol Red structure with appropriate functional groups, it can be anchored to substrates to create ordered layers for advanced sensing applications.

| Supramolecular Host | Potential Effect on this compound | Envisioned Application |

| Cyclodextrins | Shifts in pKa, enhanced stability, altered spectral properties. | Tunable pH sensors for specific biological or industrial processes. |

| Calixarenes | Selective binding and modulation of indicator response. | More selective and sensitive optical sensing films. |

| Polymeric Matrices | Increased durability and creation of solid-state sensors. | Reusable pH-sensitive strips and continuous monitoring devices. |

Integration with Nanomaterials for Advanced Sensing Capabilities

The synergy between this compound and various nanomaterials is being explored to develop next-generation sensors with superior performance characteristics, such as enhanced sensitivity, faster response times, and new sensing modalities.

Key Nanomaterial Platforms:

Gold and Silver Nanoparticles: The localized surface plasmon resonance (LSPR) of gold and silver nanoparticles is highly sensitive to the local refractive index. By functionalizing these nanoparticles with this compound, the dye's pH-dependent color change can be coupled with the plasmonic properties of the nanoparticles, leading to highly sensitive colorimetric assays. The aggregation or dispersion of these functionalized nanoparticles in response to pH changes can result in a distinct color shift, from red to blue/purple, which can be easily detected.

Quantum Dots (QDs): The fluorescence of quantum dots can be modulated by proximity to a pH-sensitive dye like Cresol Red. Through mechanisms such as Förster resonance energy transfer (FRET), the pH-induced conformational or spectral changes in Cresol Red can quench or enhance the emission of nearby QDs, providing a ratiometric fluorescent pH sensing platform.

Graphene and Graphene Oxide: The large surface area and unique electronic properties of graphene and its derivatives make them excellent platforms for sensor development. This compound can be non-covalently immobilized onto graphene oxide sheets. The resulting composite material can exhibit enhanced electrochemical or optical sensing capabilities due to the charge transfer interactions between the dye and the graphene surface.

Silica (B1680970) Nanoparticles: The encapsulation of this compound within silica nanoparticles offers a method to protect the dye from harsh environments while maintaining its sensing function. These dye-doped nanoparticles can be dispersed in various media for pH measurements and can be further functionalized for targeted sensing applications.

| Nanomaterial | Sensing Principle | Potential Advantage |

| Gold/Silver Nanoparticles | Localized Surface Plasmon Resonance (LSPR) | Enhanced colorimetric sensitivity and naked-eye detection. |

| Quantum Dots | Förster Resonance Energy Transfer (FRET) | Ratiometric fluorescent sensing with high signal-to-noise ratio. |

| Graphene Oxide | Charge Transfer Interactions | Development of electrochemical and optical sensors with high surface area. |

| Silica Nanoparticles | Encapsulation and Protection | Improved stability and biocompatibility for in-situ pH monitoring. |

Computational Chemistry Approaches for Predicting Dye Behavior and Interactions

Computational chemistry provides powerful tools to understand and predict the behavior of this compound at a molecular level. These theoretical approaches can guide the rational design of new sensors with optimized properties.

Computational Methods and Applications:

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure of Cresol Red in its different protonation states. These calculations can predict the absorption spectra (λmax) and explain the origin of the color changes by analyzing the molecular orbitals involved in the electronic transitions (e.g., HOMO-LUMO gap). This fundamental understanding is crucial for designing derivatives with tailored spectral properties.

Time-Dependent DFT (TD-DFT): TD-DFT is used to simulate the electronic absorption spectra of the dye in various environments. This method can predict how the interaction with supramolecular hosts or solvents (solvatochromic effects) will shift the absorption peaks, aiding in the design of indicators for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in solution and its interaction with host molecules or surfaces. These simulations provide insights into the binding modes, stability of complexes, and the influence of the local environment on the dye's conformation and function.

| Computational Method | Information Obtained | Application in Sensor Development |

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, charge distribution. | Understanding the mechanism of color change and designing new dye structures. |

| Time-Dependent DFT (TD-DFT) | Predicted absorption spectra, solvatochromic shifts. | Rational design of indicators with specific spectral responses. |

| Molecular Dynamics (MD) | Binding affinities, complex stability, conformational changes. | Optimizing the interaction between the dye and host molecules or nanomaterials. |

Development of Multi-Functional Sensor Systems Based on this compound

Future research is also directed towards the development of sensor systems where this compound is a component of a multi-analyte or multi-parameter sensing platform. This involves integrating the dye into more complex devices capable of providing a more comprehensive analysis of a sample.

Emerging Multi-Functional Systems:

Sensor Arrays: The incorporation of this compound, alongside other indicators or sensing elements, into a sensor array format (e.g., on a paper-based or polymer substrate) can allow for the simultaneous detection of pH and other analytes like metal ions or specific biomolecules. The differential response of the array can be analyzed using pattern recognition techniques to provide a "fingerprint" of the sample.

Integrated Microfluidic Devices: Microfluidic systems, or "lab-on-a-chip" devices, can integrate this compound for real-time pH monitoring within micro-scale reaction or analysis chambers. This is particularly valuable for applications requiring small sample volumes and precise control over experimental conditions, such as in cell culture monitoring or enzymatic assays.